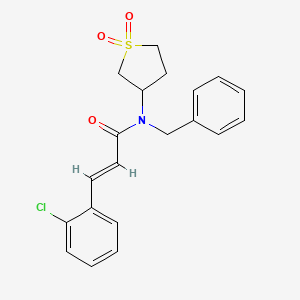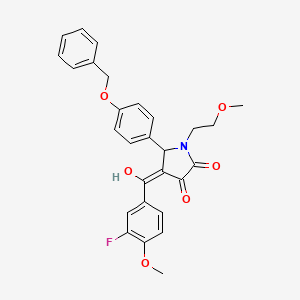![molecular formula C16H14Cl2N2OS2 B12130382 2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12130382.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,6-dichlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: is a chemical compound with the following properties:
Molecular Formula: CHClNOS
Molecular Weight: 503.473 g/mol
CAS Number: 476484-93-2
准备方法
Synthetic Routes: Although detailed synthetic routes for this compound are not widely available, it can be synthesized through organic reactions involving chlorination, sulfanylation, and cyclization. The specific steps may vary, but a general outline could include:
Chlorination: Introduce chlorine atoms to a suitable precursor compound.
Sulfanylation: Replace a hydrogen atom with a sulfanyl group (R-SH).
Cyclization: Form the thieno[2,3-d]pyrimidine ring.
Industrial Production: Industrial-scale production methods may involve modifications of the above steps, optimization for yield, and purification processes. proprietary information often limits public access to precise details.
化学反应分析
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield products with reduced sulfur or nitrogen atoms.
Substitution: Substitution reactions may occur at the chlorinated benzyl group or the sulfanyl group.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Sulfanylation: Sulfur sources (e.g., thiols or disulfides) in the presence of suitable catalysts.
Cyclization: Heat or acid-catalyzed cyclization conditions.
Major Products: The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
科学研究应用
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations focus on potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It may find use in materials science or as a precursor for other compounds.
作用机制
The exact mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with cellular receptors, enzymes, or signaling cascades.
相似化合物的比较
- 2-[(2,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
These comparisons highlight the uniqueness of our compound
属性
分子式 |
C16H14Cl2N2OS2 |
|---|---|
分子量 |
385.3 g/mol |
IUPAC 名称 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H14Cl2N2OS2/c1-8-9(2)23-14-13(8)15(21)20(3)16(19-14)22-7-10-11(17)5-4-6-12(10)18/h4-6H,7H2,1-3H3 |
InChI 键 |
GASJSDAMVUXOEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-](/img/structure/B12130310.png)
![4-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12130314.png)

![6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B12130324.png)



![3-(2-Chlorophenyl)-5-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12130339.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(oxolan-2-ylmethyl)-1,6-dihydropyridino [1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12130346.png)
![N-[(2E)-4-(4-methylphenyl)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12130349.png)
![1-(5-bromo-2-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12130359.png)
![2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[2-(methylethyl)phenyl]aceta mide](/img/structure/B12130361.png)
![4'-hydroxy-1'-(3-methoxypropyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12130369.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12130372.png)
